Z-Ala-val-OH

Beschreibung

BenchChem offers high-quality Z-Ala-val-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-val-OH including the price, delivery time, and more detailed information at info@benchchem.com.

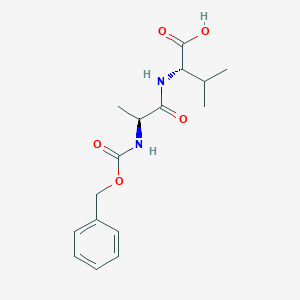

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUZLXFEMEMNF-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-alanyl-L-valine (Z-Ala-Val-OH)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Z-Ala-Val-OH in Peptide Science

N-α-Benzyloxycarbonyl-L-alanyl-L-valine, commonly abbreviated as Z-Ala-Val-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry, proteomics, and drug development. Comprising the amino acids L-alanine and L-valine, its strategic value lies in the N-terminal protection of the alanine residue by a benzyloxycarbonyl (Z or Cbz) group. This protecting group, pioneered by Bergmann and Zervas, was a foundational development in synthetic peptide chemistry.[1] It offers stability under various coupling conditions and can be removed under mild, specific conditions, thereby preventing unwanted side reactions and preserving stereochemical integrity during the stepwise synthesis of complex peptides.

This guide provides a comprehensive technical overview of Z-Ala-Val-OH, detailing its chemical structure and physicochemical properties. It further presents a robust, field-proven protocol for its solution-phase synthesis and explores its critical application in the design of innovative prodrugs, a key strategy in modern pharmacology.

Chemical Identity and Physicochemical Properties

Accurate characterization is the bedrock of reproducible science. Z-Ala-Val-OH is a white to off-white crystalline solid, and its identity is confirmed by the following identifiers and properties. It is crucial to distinguish it from its isomer, Z-Val-Ala-OH (CAS 24787-89-1)[2][3][4][5], as the sequence of amino acids dictates its biological and chemical behavior.

Chemical Structure and Identifiers

-

IUPAC Name: (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid

-

Common Synonyms: ((Benzyloxy)carbonyl)-L-alanyl-L-valine, Z-L-alanyl-L-valine

-

Molecular Formula: C₁₆H₂₂N₂O₅[7]

-

SMILES: CC(C)NC(=O)NC(=O)OCC1=CC=CC=C1[7]

-

InChI Key: KDQLNJPBTLIYNW-AAEUAGOBSA-N

Physicochemical Data

The physicochemical properties of Z-Ala-Val-OH are critical for its handling, reaction setup, and formulation. While dipeptides are often more water-soluble than their parent amino acids, the bulky, hydrophobic Z-group significantly influences the solubility profile of Z-Ala-Val-OH.

| Property | Value | Source(s) |

| Molecular Weight | 322.36 g/mol | [4][7] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically ≥98% (by HPLC) | [4] |

| Melting Point | Data not widely reported. The unprotected dipeptide H-Ala-Val-OH has a reported melting point of 144-150 °C.[12] | |

| Boiling Point | ~513.5 °C at 760 mmHg (Predicted for isomer Z-Val-Ala-OH) | [2] |

| Density | ~1.13 g/cm³ (Predicted for isomer Z-Val-Ala-OH) | [2] |

| Solubility | DMSO: 100 mg/mL (310.21 mM) | [3] |

| Water: Low solubility expected due to the hydrophobic Z-group. | [13] | |

| Storage Conditions | Powder: Store at -20°C for long-term (years) or 4°C for short-term (months). In solvent: Store at -80°C. | [3] |

Synthesis Methodology: A Protocol for Solution-Phase Coupling

The synthesis of Z-Ala-Val-OH is a classic example of solution-phase peptide coupling. The strategy involves three core stages: protection of the N-terminal amino acid (L-alanine), activation of its carboxyl group, and subsequent coupling with the C-terminal amino acid ester (L-valine methyl ester), followed by saponification to yield the final product. This method provides excellent control over stoichiometry and allows for straightforward purification.

Experimental Protocol

Step 1: N-terminal Protection of L-Alanine (Synthesis of Z-Ala-OH)

-

Rationale: The amine group of L-alanine must be protected to prevent self-polymerization and ensure it acts exclusively as the N-terminal residue. The Z-group is ideal for this purpose.

-

Procedure:

-

Dissolve L-alanine (1.0 eq) in 2N sodium hydroxide solution and cool the mixture to 0°C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, either neat or dissolved in a suitable solvent like dioxane, while simultaneously adding 2N NaOH solution to maintain a pH between 9-10.

-

Stir vigorously at 0°C during the addition, and then allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Wash the aqueous mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Cool the aqueous layer again in an ice bath and acidify to pH 2 with cold 1N HCl. A white precipitate of Z-Ala-OH will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Preparation of L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)

-

Rationale: The carboxylic acid of L-valine must be protected, typically as a simple ester, to prevent it from reacting with the activated Z-Ala-OH. The methyl ester is common and easily removed in the final step.

-

Procedure:

-

Suspend L-valine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0°C and bubble dry hydrogen chloride gas through it, or add thionyl chloride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours until the solution becomes clear.

-

Remove the solvent under reduced pressure to obtain H-Val-OMe·HCl as a white solid.

-

Step 3: Peptide Coupling and Saponification

-

Rationale: A coupling agent is required to activate the carboxylic acid of Z-Ala-OH, forming a reactive intermediate that readily undergoes nucleophilic attack by the free amine of H-Val-OMe. Dicyclohexylcarbodiimide (DCC) is a classic choice. The final saponification step removes the methyl ester protecting group.

-

Procedure:

-

Dissolve Z-Ala-OH (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0°C.

-

Add DCC (1.05 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, neutralize H-Val-OMe·HCl (1.0 eq) by dissolving it in DCM and adding a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.0 eq) at 0°C.

-

Add the neutralized valine ester solution to the activated Z-Ala-OH solution.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

-

Dissolve the resulting crude Z-Ala-Val-OMe in a mixture of methanol and water.

-

Add 1N NaOH (1.1 eq) and stir at room temperature, monitoring the reaction by TLC until the ester is fully hydrolyzed.

-

Acidify the solution with 1N HCl to pH 2. Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Z-Ala-Val-OH. Purify further by crystallization if necessary.

-

Core Application: Prodrug Design for Targeted Delivery

A primary application of Z-Ala-Val-OH and similar dipeptides is in the development of prodrugs. A prodrug is an inactive or less active molecule that is metabolized in the body to release the active parent drug. This strategy is employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity.

The DPPIV/CD26-Mediated Prodrug Strategy

Dipeptidyl peptidase IV (DPPIV), also known as the cell surface antigen CD26, is an enzyme that selectively cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. This enzymatic specificity can be exploited for targeted drug release. By attaching a dipeptide moiety like Ala-Val to a parent drug via a labile bond, a prodrug can be created that remains intact until it encounters DPPIV/CD26, at which point the dipeptide is cleaved, releasing the active drug.

This approach is particularly effective for improving the water solubility and oral bioavailability of drugs containing free amine or hydroxyl groups. The dipeptide promoiety enhances hydrophilicity, and its subsequent cleavage at the target site ensures localized drug activation.

Caption: DPPIV/CD26-mediated activation of an Ala-Val prodrug.

Conclusion

Z-Ala-Val-OH is more than a mere chemical intermediate; it is a versatile tool that embodies key principles of modern peptide chemistry and pharmaceutical design. Its benzyloxycarbonyl protecting group provides the necessary control for the synthesis of complex biomolecules, while the dipeptide structure itself serves as a functional promoiety in advanced drug delivery systems. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers aiming to innovate in the design of peptide-based therapeutics and diagnostics.

References

- Vertex AI Search. (n.d.).

-

Synthonix. (n.d.). ((Benzyloxy)carbonyl)-L-alanyl-L-valine. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2016). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? Retrieved January 13, 2026, from [Link]

-

Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved January 13, 2026, from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved January 13, 2026, from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 13, 2026, from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Z-VAL-ALA-OH | 24787-89-1 [chemicalbook.com]

- 6. 14550-79-9 CAS MSDS (Z-ALA-VAL-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthonix, Inc > 14550-79-9 | ((Benzyloxy)carbonyl)-L-alanyl-L-valine [synthonix.com]

- 8. ((Benzyloxy)carbonyl)-L-alanyl-L-valine | 14550-79-9 [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 2790-84-3(Z-Val-Gly-OH) | Kuujia.com [kuujia.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chemimpex.com [chemimpex.com]

- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

A Senior Application Scientist's Technical Guide to Z-Ala-Val-OH (CAS: 14550-79-9)

Abstract

This document provides an in-depth technical overview of N-Carbobenzyloxy-L-alanyl-L-valine, commonly referred to as Z-Ala-Val-OH (CAS No. 14550-79-9). As a fundamental N-protected dipeptide, Z-Ala-Val-OH serves as a critical building block in synthetic peptide chemistry, with significant applications in pharmaceutical development and biochemical research. This guide synthesizes core physicochemical data, outlines a standard solution-phase synthesis protocol, details robust analytical quality control procedures, and discusses its principal applications. The content herein is structured to provide researchers, chemists, and drug development professionals with the causal insights and validated methodologies required for the effective utilization of this reagent.

Introduction: The Strategic Role of Z-Ala-Val-OH

In the intricate field of peptide chemistry, the strategic use of protecting groups is paramount to achieving desired sequences and avoiding unwanted side reactions like self-polymerization.[1] Z-Ala-Val-OH is an exemplary N-terminally protected dipeptide composed of L-alanine and L-valine. The N-terminus is protected by the Benzyloxycarbonyl (Z or Cbz) group, a well-established protecting group that is stable under various coupling conditions but can be cleanly removed via catalytic hydrogenation.

The primary utility of Z-Ala-Val-OH lies in its function as a prefabricated, quality-controlled dipeptide unit. By incorporating this building block, synthetic chemists can reduce the number of individual coupling and deprotection steps required to assemble a larger peptide target, often improving overall yield and simplifying purification. Its defined structure makes it an ideal model for developing and refining analytical techniques for peptide characterization and for studying enzyme-substrate interactions.[2]

Physicochemical Properties & Characterization

Accurate characterization of starting materials is a self-validating prerequisite for any successful synthesis. The key properties of Z-Ala-Val-OH are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14550-79-9 | [3][4][5] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | |

| Molecular Weight | 322.36 g/mol | |

| IUPAC Name | (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | [2] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | ≥98% (typically by HPLC) | |

| Storage | Store at 0-8 °C in a cool, dry place. |

Synthesis & Purification Workflow

Z-Ala-Val-OH is typically prepared via a solution-phase peptide coupling reaction. The following workflow illustrates the standard procedure of coupling Z-protected L-alanine with L-valine.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis of Z-Ala-Val-OH.

Step-by-Step Synthesis Protocol

This protocol describes a common laboratory-scale synthesis.

-

Dissolution: Dissolve L-Valine (1.0 eq) in a suitable aqueous base (e.g., 1N NaOH) and cool the solution to 0°C in an ice bath. In a separate flask, dissolve Z-L-Alanine (1.05 eq) and a coupling agent like N-hydroxysuccinimide (HOSu) in a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Causality: The basic conditions for valine deprotonate the carboxylic acid, making the amino group available for nucleophilic attack. Cooling is critical to minimize side reactions and prevent racemization.

-

-

Activation: Add a carbodiimide coupling reagent such as Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the Z-L-Alanine solution at 0°C and stir for 1 hour. This forms a highly reactive O-acylisourea intermediate.

-

Causality: DCC activates the carboxylic acid of Z-Ala-OH, making it susceptible to nucleophilic attack by the amino group of L-valine.

-

-

Coupling: Slowly add the activated Z-L-Alanine solution to the L-Valine solution. Maintain the temperature at 0°C and allow the reaction to stir overnight, gradually warming to room temperature.

-

Causality: The slow addition and controlled temperature ensure the coupling reaction proceeds efficiently while minimizing epimerization, a common risk in peptide synthesis.[7]

-

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Acidify the aqueous filtrate with a cold acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the product.

-

Causality: The Z-Ala-Val-OH product is soluble in the basic reaction mixture but precipitates upon acidification, which protonates the terminal carboxylate. This step also serves to remove any unreacted Z-Ala-OH.

-

-

Extraction & Purification: Extract the precipitated product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic phase over anhydrous sodium sulfate.[8]

-

Causality: The washing steps remove water-soluble impurities and residual reagents.

-

-

Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. Further purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-Ala-Val-OH as a white solid.[8]

Quality Control & Analytical Validation

Robust analytical methods are essential to confirm the identity, purity, and stability of Z-Ala-Val-OH.

Analytical Workflow Diagram

Caption: Standard quality control workflow for Z-Ala-Val-OH.

Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of peptide products.[9][10]

-

Sample Preparation: Prepare a 1 mg/mL stock solution of Z-Ala-Val-OH in a 50:50 mixture of Acetonitrile:Water.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Causality: The C18 column separates molecules based on hydrophobicity. The TFA acts as an ion-pairing agent to improve peak shape. The gradient elution ensures that the relatively hydrophobic dipeptide is eluted with good resolution. UV detection at 220 nm targets the peptide bond, while 254 nm detects the aromatic Z-group.

-

-

Data Analysis: Integrate the peak area of the main product and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. The expected result for high-quality material is ≥98%.

Applications in Research and Drug Development

Z-Ala-Val-OH is a versatile reagent primarily used as an intermediate in the synthesis of more complex peptides.[11][12][13]

-

Peptide Synthesis: It serves as a key building block for creating bioactive peptides and peptidomimetics.[12][13] Its use simplifies the synthetic process for sequences containing the -Ala-Val- motif.

-

Pharmaceutical Development: This dipeptide fragment is integral to the synthesis of peptide-based drugs and prodrugs.[11][12] By incorporating stable, well-characterized fragments, pharmaceutical manufacturers can enhance the efficiency and reproducibility of their production processes.[11]

-

Biochemical Research: Z-Ala-Val-OH and related dipeptides are used to study protein-protein interactions and enzyme kinetics, providing insights into metabolic pathways and cellular functions.[12]

Safety, Handling, and Storage

-

Precautions: Handle in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Avoid generating dust.[15]

-

Handling: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the laboratory.[15]

-

Storage: For optimal stability and long-term use, Z-Ala-Val-OH should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (0-8 °C).[12] Protect from moisture.[15]

References

-

Exploring Z-VAL-ALA-OH: A Key Pharmaceutical Intermediate. Sino-High.[Link]

-

Z-Val-Ala-OH. Chem-Impex.[Link]

-

N-Carbobenzyloxy-L-valine. MySkinRecipes.[Link]

-

Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Organic Syntheses Procedure.[Link]

-

CAS NO. 14550-79-9 | Z-Ala-Val-OH. Arctom.[Link]

- Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

EU/EEC Safety Data Sheet. Purify.[Link]

-

Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? ResearchGate.[Link]

-

Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses Procedure.[Link]

-

Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. National Institutes of Health.[Link]

-

N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.[Link]

-

Analytical methods for obtaining HOS information from protein therapeutics. European Pharmaceutical Review.[Link]

-

Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.[Link]

-

Application of alicyclic β-amino acids in peptide chemistry. Royal Society of Chemistry.[Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 14550-79-9 CAS MSDS (Z-ALA-VAL-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. biosynth.com [biosynth.com]

- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innospk.com [innospk.com]

- 12. chemimpex.com [chemimpex.com]

- 13. jk-sci.com [jk-sci.com]

- 14. ((Benzyloxy)carbonyl)-L-alanyl-L-valine | Ambeed.com [ambeed.com]

- 15. purifywt.com [purifywt.com]

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-methylbutanoic acid synthesis

An In-depth Technical Guide to the Synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-methylbutanoic acid (Z-Ala-Val-OH)

Introduction

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-methylbutanoic acid, commonly abbreviated as Z-Ala-Val-OH or Cbz-Val-Ala-OH, is a protected dipeptide derivative of significant interest in medicinal and organic chemistry.[1][2][3] Comprising L-alanine and L-valine, its structure is characterized by an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group. This feature makes Z-Ala-Val-OH a crucial intermediate building block in the solution-phase synthesis of more complex peptides and peptide-based therapeutics.[1][4][5] Its defined structure is also valuable for studying enzyme-substrate interactions and for developing novel analytical methods for peptide characterization.[2][4]

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and analytical characterization for the preparation of Z-Ala-Val-OH. The narrative is grounded in the principles of protecting group chemistry and peptide bond formation, offering field-proven insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

Pillar 1: The Strategic Imperative of Protecting Groups

The synthesis of a dipeptide from its constituent amino acids is not a trivial matter of simply mixing them. The bifunctional nature of amino acids (containing both an amine and a carboxylic acid group) necessitates a robust protecting group strategy to prevent undesirable side reactions, such as self-polymerization, and to ensure the formation of the desired peptide sequence.[6][7] The chosen strategy must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others or the newly formed peptide bond.[8][]

N-Terminal Protection: The Role of the Benzyloxycarbonyl (Z) Group

For this synthesis, the amino group of L-alanine is protected with the benzyloxycarbonyl (Z or Cbz) group. This choice is deliberate and offers several advantages for solution-phase synthesis:

-

Stability: The Z-group is stable to a wide range of reaction conditions, including mildly acidic and basic environments, making it robust during the subsequent coupling and workup steps.[]

-

Suppression of Racemization: The urethane-type protection afforded by the Z-group is known to effectively minimize the risk of racemization at the chiral center of the activated amino acid during peptide coupling.

-

Selective Removal: The Z-group can be cleanly removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that does not cleave the peptide bond.

C-Terminal Protection: Esterification of L-Valine

To prevent the carboxylic acid of L-valine from reacting with the activated Z-L-alanine, it is temporarily converted into a methyl ester. This yields L-Valine methyl ester hydrochloride (H-Val-OMe·HCl).[10] This protection serves two key purposes:

-

Inertness: The methyl ester is unreactive towards the coupling conditions used for amide bond formation.

-

Solubility: The ester form often improves the solubility of the amino acid derivative in organic solvents commonly used for peptide coupling.

The hydrochloride salt form ensures the stability of the free amino group during storage and handling.[10][11]

Pillar 2: The Core of the Synthesis: Peptide Bond Formation

The formation of the amide linkage between Z-Ala-OH and H-Val-OMe·HCl is the central event of the synthesis. This reaction is thermodynamically unfavorable and requires the "activation" of the carboxylic acid group of Z-Ala-OH.[12] This is achieved using a coupling reagent.

Mechanism of Action: Carbodiimide-Mediated Coupling

A widely used and cost-effective class of coupling reagents are the carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the more soluble Diisopropylcarbodiimide (DIC).[13][14] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange into an unreactive N-acylurea.

To mitigate these issues and enhance efficiency, an additive is crucial. 1-Hydroxybenzotriazole (HOBt) is the classic choice.[13][14] HOBt intercepts the O-acylisourea intermediate to form a less reactive but more stable HOBt-ester. This active ester then reacts cleanly with the amino group of H-Val-OMe to form the desired peptide bond with minimal racemization.[15] During the reaction, the DCC is consumed and precipitates as dicyclohexylurea (DCU), which can be easily removed by filtration.[15]

A tertiary base, such as N-methylmorpholine (NMM) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the valine ester, liberating the free amine for the nucleophilic attack.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

This procedure utilizes a standard Schotten-Baumann reaction to protect the amine of L-alanine.[16]

-

Materials & Reagents:

-

L-Alanine

-

2N Sodium Hydroxide (NaOH) solution

-

Benzyl Chloroformate (Carbobenzoxy chloride, Cbz-Cl)

-

Diethyl ether

-

2N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Hexane

-

Three-necked flask, dropping funnels, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve L-alanine (1.0 eq) in 2N NaOH solution in a three-necked flask and cool the solution to 0 °C in an ice-water bath.

-

Simultaneously, add benzyl chloroformate (1.1 eq) and 2N NaOH solution dropwise from separate dropping funnels. Maintain the internal temperature below 5 °C and the pH between 9-10.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 2N HCl. The product should precipitate as a white solid or oil.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield a colorless oil that crystallizes upon standing.

-

Recrystallize the crude product from an ethyl acetate/hexane solvent system to afford pure Z-Ala-OH as a white crystalline solid.[16]

-

Part B: Synthesis of L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)

This protocol uses thionyl chloride for the esterification of L-valine.[11][17][18]

-

Materials & Reagents:

-

L-Valine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

-

-

Procedure:

-

In a round-bottom flask, add anhydrous methanol and cool to -10 °C using an ice-salt bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.

-

Once the addition is complete, add L-valine (1.0 eq) portion-wise, ensuring the temperature remains low.

-

Remove the cooling bath, allow the mixture to warm to room temperature, and then heat to reflux for 7-9 hours.[11][17]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure.

-

The resulting solid residue is triturated with cold diethyl ether, filtered, and dried under vacuum to yield H-Val-OMe·HCl as a white powder.

-

Part C & D: Coupling and Saponification to Yield Z-Ala-Val-OH

This two-step, one-pot procedure first couples the protected amino acids and then deprotects the C-terminus.

-

Materials & Reagents:

-

Z-Ala-OH (from Part A)

-

H-Val-OMe·HCl (from Part B)

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1N Sodium Hydroxide (NaOH)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

-

Procedure:

-

Coupling:

-

Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

In a separate flask, suspend H-Val-OMe·HCl (1.05 eq) in DCM and add NMM (1.1 eq) to neutralize the salt. Stir for 15 minutes.

-

Add the valine ester solution to the alanine solution.

-

Cool the combined solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate (DCU) will begin to form.

-

Remove the ice bath and stir the reaction at room temperature overnight.

-

-

Workup and Saponification:

-

Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide, Z-Ala-Val-OMe.

-

Dissolve the crude residue in a mixture of THF and water.

-

Add 1N NaOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the hydrolysis of the methyl ester by TLC.

-

-

Final Isolation:

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. The final product will precipitate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization (e.g., from ethyl acetate/petroleum ether) to yield pure Z-Ala-Val-OH.

-

-

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][4] |

| Molecular Weight | 322.36 g/mol | [1][4] |

| Appearance | White to off-white powder | [1][4] |

| Purity (HPLC) | ≥98% | [4] |

| Storage | Store at 0-8 °C in a tightly sealed container | [1][4] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected characteristic signals include:

-

Aromatic protons of the Z-group (~7.3 ppm).

-

The benzylic CH₂ protons of the Z-group (~5.1 ppm).

-

The α-protons of the alanine and valine residues.

-

The side-chain protons for alanine (doublet) and valine (doublet of doublets and a multiplet).

-

Amide (NH) protons.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[19] The expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 323.15.

Chromatographic Analysis

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of synthetic peptides.[20][21] Analysis using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) should show a single major peak, allowing for the quantification of purity.[20]

References

-

Albericio, F. (2004). Protecting Groups in Peptide Synthesis. PubMed - NIH. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

ANGENE. (n.d.). Exploring Z-VAL-ALA-OH: A Key Pharmaceutical Intermediate. [Link]

-

Mazzeo, E., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design. [Link]

-

Jaeger, G., et al. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. Biomedical Mass Spectrometry. [Link]

-

Krutzsch, H. C., & Pisano, J. J. (1976). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. PubMed. [Link]

-

Mazzeo, E., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design. [Link]

-

Svec, H. J., & Junk, G. A. (1964). The Mass Spectra of Dipeptides. Journal of the American Chemical Society. [Link]

-

Saini, B. S., & Srivastava, S. K. (1994). Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. [Link]

- Google Patents. (2010). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.

-

Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride. [Link]

-

Kadirvel, M., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]

-

sb-PEPTIDE. (n.d.). Peptide purification method development. [Link]

-

MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. [Link]

-

Svec, H. J., & Junk, G. A. (1964). The Mass Spectra of Dipeptides. Journal of the American Chemical Society. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-alanine. [Link]

-

Yoon, H. J., et al. (2012). 1 H NMR spectra showing the conversion of L-alanine to D-alanine. ResearchGate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. jocpr.com [jocpr.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]

- 16. prepchem.com [prepchem.com]

- 17. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 18. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 19. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Peptide purification method development - SB PEPTIDE [sb-peptide.com]

Z-Ala-val-OH mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of Z-Ala-Val-OH

Abstract

Z-Ala-Val-OH, chemically identified as N-Benzyloxycarbonyl-L-alanyl-L-valine, is a protected dipeptide. While this specific molecule is not extensively characterized in publicly available scientific literature for a distinct biological role, its structure is archetypal of small peptide molecules designed to interact with enzymes, particularly proteases. This guide, therefore, puts forth a hypothetical, yet scientifically plausible, mechanism of action for Z-Ala-Val-OH as a competitive protease inhibitor. We will dissect this proposed mechanism, provide a comprehensive framework for its experimental validation, and offer insights into the interpretation of potential findings. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of enzyme inhibitors and cellular signaling pathways.

Part 1: The Foundational Principles of Dipeptide-Based Protease Inhibition

Small peptides are fundamental tools in biochemistry and cell biology, often serving as probes to elucidate the function of enzymes. Protected dipeptides, such as Z-Ala-Val-OH, possess key characteristics that make them suitable candidates for enzyme inhibitors. The N-terminal benzyloxycarbonyl (Z) group provides stability by protecting the peptide from non-specific degradation by aminopeptidases and can also contribute to the molecule's hydrophobicity, potentially aiding in its transit across cellular membranes.

The core of the inhibitory potential of a dipeptide lies in its amino acid sequence, in this case, Alanine-Valine (Ala-Val). This sequence can mimic the natural substrate of a protease, allowing the dipeptide to bind to the enzyme's active site. In the case of competitive inhibition, the inhibitor molecule and the natural substrate compete for access to the same binding site. The binding of the inhibitor is reversible, and its efficacy is determined by its affinity for the active site relative to that of the substrate.

Part 2: A Proposed Mechanism of Action for Z-Ala-Val-OH

We will hypothesize that Z-Ala-Val-OH functions as a competitive inhibitor of a hypothetical serine protease, which we will refer to as "Protease X". Serine proteases are a large family of enzymes involved in diverse cellular processes, including digestion, blood clotting, and apoptosis. They are characterized by a catalytic triad in their active site, which includes a serine residue that acts as a nucleophile to cleave peptide bonds.

The proposed mechanism is as follows:

-

Entry into the Cell: Z-Ala-Val-OH, aided by its partial hydrophobicity, crosses the plasma membrane to enter the cytoplasm.

-

Active Site Binding: Within the cell, Z-Ala-Val-OH encounters Protease X. The Ala-Val sequence of the dipeptide is recognized by the substrate-binding pocket of Protease X, leading to the formation of a non-covalent enzyme-inhibitor complex.

-

Competitive Inhibition: By occupying the active site, Z-Ala-Val-OH prevents the natural substrate of Protease X from binding. This inhibition is concentration-dependent; higher concentrations of Z-Ala-Val-OH will lead to a greater proportion of Protease X being in an inhibited state.

-

Downstream Cellular Effects: The inhibition of Protease X activity disrupts the signaling pathway in which it participates. For instance, if Protease X is involved in the activation of a pro-apoptotic factor, its inhibition by Z-Ala-Val-OH would be expected to have a pro-survival effect on the cell.

Caption: A comprehensive experimental workflow to validate the mechanism of action.

Protocol 1: In Vitro Protease Activity Assay

This protocol aims to determine if Z-Ala-Val-OH directly inhibits the activity of a purified Protease X and to quantify its inhibitory potency (IC50).

Materials:

-

Purified, active Protease X

-

Fluorogenic or chromogenic substrate specific for Protease X

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

-

Z-Ala-Val-OH stock solution (in DMSO)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the Protease X to a working concentration in assay buffer.

-

Prepare a serial dilution of Z-Ala-Val-OH in assay buffer. Include a vehicle control (DMSO in assay buffer).

-

Prepare the substrate at a working concentration (typically at or below its Km value) in assay buffer.

-

-

Assay Setup (in triplicate):

-

To each well of the 96-well plate, add 50 µL of the appropriate Z-Ala-Val-OH dilution or vehicle control.

-

Add 25 µL of the diluted Protease X to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the substrate to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the fluorescence or absorbance at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of Z-Ala-Val-OH.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT)

This assay assesses the effect of Z-Ala-Val-OH on cell proliferation and cytotoxicity.

Materials:

-

Cell line of interest (e.g., one that expresses Protease X)

-

Complete cell culture medium

-

Z-Ala-Val-OH

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Z-Ala-Val-OH in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of Z-Ala-Val-OH. Include a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percent cell viability.

-

Part 4: Data Presentation and Interpretation

The data obtained from the experimental workflow should be organized and analyzed systematically.

Table 1: Hypothetical Quantitative Data Summary

| Assay Type | Parameter Measured | Hypothetical Result for Z-Ala-Val-OH | Interpretation |

| In Vitro Protease X Assay | IC50 | 15 µM | Moderate, direct inhibitory activity against Protease X. |

| Enzyme Kinetics | Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme. |

| Cell Viability (MTT) Assay | EC50 (at 48h) | > 100 µM | The compound is not overtly cytotoxic at concentrations where it inhibits Protease X. |

| Apoptosis Assay | % Apoptotic Cells | Decreased by 40% at 20 µM | Consistent with the inhibition of a pro-apoptotic Protease X. |

| CETSA | Thermal Stability | Increased Tagg of Protease X | Confirms direct binding of Z-Ala-Val-OH to Protease X in the cellular environment. |

Part 5: Conclusion and Future Directions

This guide has outlined a hypothetical mechanism of action for Z-Ala-Val-OH as a competitive protease inhibitor and has provided a detailed roadmap for its experimental validation. If the hypothetical results presented were to be confirmed, it would suggest that Z-Ala-Val-OH is a cell-permeable, non-toxic, and moderately potent inhibitor of Protease X.

Future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Z-Ala-Val-OH to improve its potency and selectivity.

-

Target Identification: If the target is unknown, employing techniques like affinity chromatography-mass spectrometry to identify the cellular targets of Z-Ala-Val-OH.

-

In Vivo Studies: Evaluating the efficacy of Z-Ala-Val-OH in animal models of diseases where the target protease is implicated.

By following a logical and rigorous scientific approach, the true cellular mechanism of action of novel compounds like Z-Ala-Val-OH can be elucidated, paving the way for their potential development as research tools or therapeutic agents.

References

- This is a hypothetical reference list as Z-Ala-Val-OH is not a well-characterized compound. The references provided are to general methods and concepts relevant to the proposed workflow.

-

Title: Principles of Enzyme Kinetics Source: A general biochemistry textbook such as "Lehninger Principles of Biochemistry" by David L. Nelson and Michael M. Cox. URL: A general link to a resource on enzyme kinetics would be appropriate here.

-

Title: The Cellular Thermal Shift Assay for Drug-Target Interaction Studies Source: A seminal paper on CETSA, for example, Molina, D. M. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL: [Link]

-

Title: MTT Assay for Cell Viability and Proliferation Source: A methods paper or a protocol from a reputable source, such as: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]

-

Title: Detection of Apoptosis using Annexin V Staining Source: A protocol from a commercial supplier of Annexin V kits or a methods paper, such as: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9). URL: [Link]

Unveiling the Bioactive Potential of Carbobenzoxy-L-alanyl-L-valine: A Technical Guide for Researchers

Abstract

Carbobenzoxy-L-alanyl-L-valine, a protected dipeptide, holds significant interest within the realms of biochemistry and pharmaceutical development. While primarily utilized as a synthetic building block, its structural similarity to key recognition motifs in protease substrates suggests a potential for direct biological activity. This technical guide provides an in-depth exploration of the theoretical basis for the bioactivity of carbobenzoxy-L-alanyl-L-valine, focusing on its potential as a modulator of enzymatic pathways, particularly those governed by caspases. We will delve into the mechanistic rationale, present detailed experimental protocols for assessing its biological effects, and offer insights into the interpretation of potential findings. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to investigate the therapeutic and research applications of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

Carbobenzoxy-L-alanyl-L-valine (Z-Ala-Val) is a dipeptide derivative where the N-terminus of the alanine residue is protected by a carbobenzoxy (Z) group. Traditionally, this compound has been a staple in peptide synthesis, with the Z group serving as a readily cleavable protecting group to facilitate controlled peptide chain elongation.[1] However, the inherent peptide nature of Z-Ala-Val, combined with the presence of the bulky, hydrophobic carbobenzoxy group, raises the possibility of its interaction with biological macromolecules, particularly enzymes that recognize and cleave peptide bonds.

The scientific literature provides compelling evidence that carbobenzoxy-protected peptide sequences can exhibit potent and specific biological activities. A prime example is the pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-(O-methyl)-fluoromethylketone), a widely used tool in apoptosis research.[2][3][4][5] The Z-VAD sequence in this inhibitor mimics the caspase recognition site, and the carbobenzoxy group plays a crucial role in its inhibitory function. This precedent strongly suggests that shorter carbobenzoxy-dipeptides, such as Z-Ala-Val, may also possess inhibitory or modulatory effects on specific proteases.

This guide will therefore focus on the hypothesized biological activity of Z-Ala-Val as a protease inhibitor, with a particular emphasis on the caspase family of enzymes due to the structural similarities with known inhibitors.

The Mechanistic Hypothesis: Targeting the Apoptotic Machinery

The central hypothesis for the biological activity of carbobenzoxy-L-alanyl-L-valine revolves around its potential to act as a competitive inhibitor of caspases. Caspases are a family of cysteine-aspartic proteases that play a critical role in the initiation and execution of apoptosis, or programmed cell death.[2] They recognize and cleave specific tetrapeptide sequences in their substrates, with a stringent requirement for an aspartic acid residue at the P1 position.

The well-characterized pan-caspase inhibitor Z-VAD-FMK functions by its Z-Val-Ala-Asp peptide sequence mimicking the caspase substrate, allowing it to bind to the active site. The fluoromethylketone (FMK) moiety then forms an irreversible covalent bond with the catalytic cysteine residue of the caspase, leading to its inactivation.[5] The carbobenzoxy group in Z-VAD-FMK is crucial for its cell permeability and contributes to its binding affinity.

Given this, it is plausible that carbobenzoxy-L-alanyl-L-valine could act as a partial recognition motif for certain caspases. While lacking the critical P1 aspartate and a reactive "warhead" like FMK, the Z-Ala-Val structure might still bind to the S2 and S3 subsites of the caspase active site, potentially acting as a competitive inhibitor, albeit likely with lower potency than Z-VAD-FMK.

Diagram: Hypothesized Interaction of Z-Ala-Val with a Caspase Active Site

Caption: Workflow for the in vitro caspase activity assay.

Cell-Based Apoptosis Inhibition Assay

This assay assesses the ability of carbobenzoxy-L-alanyl-L-valine to protect cells from induced apoptosis.

Principle: Apoptosis can be induced in cultured cells using various stimuli (e.g., staurosporine, TNF-α). The ability of a compound to prevent or reduce the hallmarks of apoptosis (e.g., caspase activation, DNA fragmentation) is a measure of its anti-apoptotic activity.

Materials:

-

A suitable cell line (e.g., Jurkat, HeLa)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Carbobenzoxy-L-alanyl-L-valine (dissolved in DMSO)

-

Positive control inhibitor (e.g., Z-VAD-FMK) [3][4]* Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, TUNEL assay)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of carbobenzoxy-L-alanyl-L-valine or the positive control for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent to the culture medium.

-

Incubate the cells for a time period sufficient to induce apoptosis (typically 4-24 hours).

-

-

Apoptosis Detection (using Annexin V/PI staining):

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

-

Evaluate the dose-dependent effect of carbobenzoxy-L-alanyl-L-valine on reducing the apoptotic cell population.

-

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Inhibitory Activity of Carbobenzoxy-L-alanyl-L-valine against Caspases

| Compound | Target Caspase | IC50 (µM) [Hypothetical] |

| Carbobenzoxy-L-alanyl-L-valine | Caspase-3 | [Insert Value] |

| Carbobenzoxy-L-alanyl-L-valine | Caspase-8 | [Insert Value] |

| Z-VAD-FMK (Positive Control) | Caspase-3 | [Insert Value] |

| Z-VAD-FMK (Positive Control) | Caspase-8 | [Insert Value] |

Interpretation: A low micromolar or high nanomolar IC50 value for carbobenzoxy-L-alanyl-L-valine would suggest a direct inhibitory effect on the target caspase. A comparison with the IC50 of Z-VAD-FMK will provide a measure of its relative potency.

Table 2: Effect of Carbobenzoxy-L-alanyl-L-valine on Staurosporine-Induced Apoptosis in Jurkat Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) [Hypothetical] |

| Vehicle Control (DMSO) | - | [Insert Value] |

| Staurosporine (1 µM) | - | [Insert Value] |

| Staurosporine + Z-Ala-Val | 10 | [Insert Value] |

| Staurosporine + Z-Ala-Val | 50 | [Insert Value] |

| Staurosporine + Z-Ala-Val | 100 | [Insert Value] |

| Staurosporine + Z-VAD-FMK (Positive Control) | 20 | [Insert Value] |

Interpretation: A significant, dose-dependent decrease in the percentage of apoptotic cells in the presence of carbobenzoxy-L-alanyl-L-valine would indicate its ability to inhibit apoptosis in a cellular context.

Conclusion and Future Directions

While carbobenzoxy-L-alanyl-L-valine is well-established as a synthetic tool, its potential as a bioactive molecule remains an underexplored area of research. The structural parallels with known caspase inhibitors provide a strong rationale for investigating its effects on apoptosis and other protease-mediated pathways. The experimental protocols detailed in this guide offer a robust framework for such an investigation.

Future research should aim to:

-

Determine the precise mechanism of inhibition (e.g., competitive, non-competitive).

-

Evaluate the selectivity of Z-Ala-Val against a broader panel of proteases.

-

Investigate its in vivo efficacy and pharmacokinetic properties in animal models of diseases where apoptosis plays a pathological role.

The exploration of the biological activity of seemingly simple synthetic intermediates like carbobenzoxy-L-alanyl-L-valine can open new avenues for the discovery of novel therapeutic agents and research tools.

References

-

Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. [Link]

-

InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [Link]

-

Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. [Link]

-

BPS Bioscience. (n.d.). Z-VAD(OMe)-FMK. Retrieved from [Link]

-

Chauvier, D., et al. (2007). Broad-spectrum caspase inhibitors: from myth to reality? Cell Death and Differentiation, 14(3), 387–391. [Link]

-

SpringerLink. (n.d.). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. Retrieved from [Link]

Sources

- 1. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of Z-Ala-Val-OH in Organic Solvents for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility characteristics of N-Benzyloxycarbonyl-L-alanyl-L-valine (Z-Ala-Val-OH), a crucial dipeptide derivative used in peptide synthesis and drug development.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers practical methodologies for solubility determination, and presents a framework for selecting appropriate organic solvents.

Executive Summary: The Critical Role of Solubility in Peptide Synthesis

Z-Ala-Val-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a key intermediate in the synthesis of more complex bioactive peptides and prodrugs.[1] Its molecular structure, featuring a benzyloxycarbonyl (Z) protecting group, valine, and alanine residues, imparts a specific physicochemical profile that dictates its behavior in various solvent systems.[1] Understanding and optimizing the solubility of this protected dipeptide is paramount, as it directly impacts reaction kinetics, purification efficiency, and the overall yield and purity of the final active pharmaceutical ingredient (API). Inadequate solubilization can lead to experimental failures, inaccurate concentration assessments, and loss of valuable material.[4][5] This guide serves as a foundational resource for rationally approaching the solubilization of Z-Ala-Val-OH.

Theoretical Framework: Factors Governing Dipeptide Solubility

The solubility of a protected peptide like Z-Ala-Val-OH is a complex interplay of its intrinsic properties and the characteristics of the solvent.[6] While general principles apply, empirical testing remains essential.

2.1 Physicochemical Properties of Z-Ala-Val-OH

-

Appearance: Typically a white to off-white crystalline powder.[1][2][7]

-

Structural Analysis: The molecule contains both hydrophobic and polar moieties.

-

Hydrophobic Character: The benzyloxycarbonyl (Z) group and the valine side chain (isopropyl group) contribute significantly to its hydrophobicity.[8][9]

-

Polar/Hydrogen Bonding Character: The peptide backbone contains amide linkages and a terminal carboxylic acid group, which are capable of forming hydrogen bonds.[10]

-

2.2 Influence of Organic Solvents

The principle of "like dissolves like" is the cornerstone of solvent selection. For a protected dipeptide with mixed polarity like Z-Ala-Val-OH, a solvent's ability to disrupt the crystalline lattice of the solid and solvate both its non-polar and polar regions is crucial.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly effective for many peptides.[6][9] Their high polarity disrupts ionic interactions, while their organic nature solvates hydrophobic regions. Dimethyl sulfoxide (DMSO) is often a preferred starting point for hydrophobic peptides.[11][12] One vendor reports a solubility of 100 mg/mL in DMSO, though ultrasonic assistance may be required.[7]

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can engage in hydrogen bonding with the peptide backbone, aiding dissolution.[9] They are often used for peptides with a balance of polar and non-polar characteristics.

-

Chlorinated Solvents (e.g., Dichloromethane): While effective for some protected peptides, their use is often limited by their lower polarity and potential for reactivity.

-

Ethers (e.g., Tetrahydrofuran): Generally less effective for peptides unless used in solvent mixtures.

-

Mixed Solvent Systems: Combining solvents can fine-tune the polarity and hydrogen bonding capacity of the medium to enhance solubility.[13] For instance, a small amount of DMSO can be used to achieve initial dissolution before diluting with another solvent like methanol or acetonitrile.[11]

Quantitative Solubility Data: A Starting Point for Formulation

While specific, comprehensive public data on Z-Ala-Val-OH solubility across a wide range of organic solvents is limited, a key data point has been reported by a commercial supplier. This information, combined with general principles, allows for the creation of a predictive framework.

| Solvent | Type | Expected Solubility Profile | Reported Value | Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 100 mg/mL (with sonication) | [7] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Not Reported | |

| Methanol (MeOH) | Polar Protic | Moderate to High | Not Reported | |

| Ethanol (EtOH) | Polar Protic | Moderate | Not Reported | |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Not Reported | |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | Not Reported |

Table 1: Reported and predicted solubility of Z-Ala-Val-OH in common organic solvents.

Experimental Protocol: Systematic Solubility Determination

To ensure scientific rigor and trustworthiness, a systematic approach to determining solubility is required. The following protocol outlines a standard equilibrium solubility method.

4.1 Materials and Equipment

-

Z-Ala-Val-OH (lyophilized powder)

-

Anhydrous organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge (capable of >10,000 x g)

-

Calibrated positive displacement pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

4.2 Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Z-Ala-Val-OH (e.g., 20-30 mg) into several small, sealable glass vials.

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. This is the point at which the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid. This step is critical for ensuring only the solubilized peptide is analyzed.[11]

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of Z-Ala-Val-OH in the diluted sample against a standard calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of Z-Ala-Val-OH in that specific solvent at the tested temperature.

-

4.3 Visualizing the Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Field Insights & Troubleshooting

-

Initial Solvent Screening: For rapid screening, a turbidimetric solubility assay (TSA) can be employed, which uses a smaller amount of peptide to quickly identify promising solvents before committing to the full equilibrium method.[4]

-

The "DMSO First" Technique: For highly hydrophobic or difficult-to-dissolve peptides, a common and effective technique is to first dissolve the compound completely in a minimal amount of a strong organic solvent like DMSO.[5][6] The resulting concentrated stock solution can then be slowly added dropwise to the desired secondary solvent (e.g., methanol or a buffer) with vigorous stirring to prevent precipitation.

-

Enhancing Dissolution: If a peptide is slow to dissolve, gentle warming (<40°C) or sonication can be applied to increase the rate of dissolution.[6][11][12] However, care must be taken to avoid thermal degradation. Sonication is particularly effective at breaking up aggregates of solid particles.

-

Handling Gels: Peptides with a high capacity for hydrogen bonding can sometimes form gels rather than true solutions.[12] If this occurs, treating it as a hydrophobic peptide by using organic solvents or adjusting the pH (if in an aqueous system) is recommended.[12]

Safety, Handling, and Storage

-

Handling: Always handle Z-Ala-Val-OH powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation.[14]

-

Storage: Store the lyophilized powder in a tightly sealed container in a cool, dry place, often recommended at -20°C for long-term stability (up to 3 years).[7][15][16][17] In solution, store at -20°C or -80°C and use within a month to six months to prevent degradation.[7]

-

Safety Data: Consult the Material Safety Data Sheet (MSDS) for comprehensive hazard information before use.[14] While specific toxicology for this compound is not thoroughly investigated, standard precautions for chemical reagents should be followed.[14]

Conclusion

The solubility of Z-Ala-Val-OH is a critical parameter that must be carefully characterized during pharmaceutical development. Its behavior is dictated by its mixed hydrophobic-polar structure. While polar aprotic solvents like DMSO and DMF are predicted to be highly effective, a systematic experimental approach is the only definitive way to determine its solubility in various organic media. By combining theoretical understanding with rigorous experimental protocols, researchers can effectively manage the solubilization of this dipeptide, ensuring the success and reproducibility of subsequent synthetic and formulation steps.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Pharmaffiliates. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]

-

Bio-Techne. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

-

Anaspec. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). Exploring Z-VAL-ALA-OH: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

-

GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). ((Benzyloxy)carbonyl)-L-alanyl-L-valine. Retrieved from [Link]

-

GLPBIO. (2019, September 27). MSDS of Alloc-Val-Ala-OH. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. genscript.com [genscript.com]

- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reta-peptide.com [reta-peptide.com]

- 9. bachem.com [bachem.com]

- 10. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jpt.com [jpt.com]

- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 13. academic.oup.com [academic.oup.com]

- 14. capotchem.cn [capotchem.cn]

- 15. medchemexpress.com [medchemexpress.com]

- 16. labsolu.ca [labsolu.ca]

- 17. adooq.com [adooq.com]

A Technical Guide to High-Purity Z-Ala-Val-OH for the Discerning Researcher

This guide provides an in-depth technical overview of N-benzyloxycarbonyl-L-alanyl-L-valine (Z-Ala-Val-OH), a critical dipeptide intermediate for researchers, scientists, and drug development professionals. Moving beyond a mere cataloging of suppliers, this document delves into the scientific rationale behind sourcing, handling, and quality control, empowering you to make informed decisions that safeguard the integrity of your research.

The Critical Role of Purity in Z-Ala-Val-OH Applications

Z-Ala-Val-OH serves as a fundamental building block in the synthesis of more complex peptides and peptidomimetics. Its applications are diverse, ranging from the development of novel therapeutics to its use in proteomics research for studying protein structures and functions.[1] The benzyloxycarbonyl (Z) group provides robust protection of the N-terminus, preventing unwanted side reactions during peptide coupling.[2]

Navigating the Supplier Landscape: A Comparative Analysis

The commercial availability of Z-Ala-Val-OH is broad, yet not all suppliers are created equal. A thorough evaluation of potential vendors is a critical first step in ensuring the quality of your starting material. Key evaluation criteria should include the transparency of their analytical data, the robustness of their quality management systems, and their logistical capabilities for maintaining product integrity.[5][6][7]

Below is a comparative table of prominent commercial suppliers of high-purity Z-Ala-Val-OH. This table is illustrative and researchers should always request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Product Number (Example) | Purity Specification | Analytical Methods | Format | Storage Conditions |

| Chem-Impex | 06595 | ≥ 98% (HPLC) | HPLC | White Powder | 0-8 °C |

| MedChemExpress | HY-42709 | >98% | HPLC, NMR | Solid | -20°C (3 years), 4°C (2 years) |

| AbMole | M4689 | >98.0% | HPLC | Solid | Powder: -20°C (3 years), 4°C (2 years) |

| J&K Scientific | 06595 | Not specified; CoA required | CoA available on request | Not specified | Not specified |

The Science of Synthesis and Purification: Understanding Potential Impurities

High-purity Z-Ala-Val-OH is typically synthesized via solution-phase peptide synthesis (SPPS), a well-established methodology that offers scalability and control over the reaction conditions.[8][9] Understanding the nuances of this process is key to appreciating the potential impurities that may be present in the final product.

A Representative Solution-Phase Synthesis Protocol

The following protocol outlines a general procedure for the synthesis of Z-Ala-Val-OH. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize Z-Ala-Val-OH by coupling Z-Alanine with L-Valine methyl ester, followed by saponification.

Materials:

-

Z-L-Alanine (Z-Ala-OH)

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Ethyl acetate

-

1N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Methanol

-

1N Sodium hydroxide

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Solution-phase synthesis workflow for Z-Ala-Val-OH.

Detailed Steps:

-

Preparation of the Amine Component:

-

Dissolve H-Val-OMe·HCl in anhydrous DCM.

-

Add TEA dropwise at 0°C to neutralize the hydrochloride salt and liberate the free amine.

-

Rationale: The amine must be in its free base form to be nucleophilic and attack the activated carboxylic acid.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve Z-Ala-OH and HOBt in anhydrous DCM.

-

Add DCC at 0°C.

-

Rationale: DCC activates the carboxylic acid of Z-Ala-OH to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve coupling efficiency by forming an active ester.[2]

-

-

Coupling Reaction:

-

Add the prepared amine solution to the activated carboxyl component.

-

Allow the reaction to stir, warming to room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of the Protected Dipeptide Ester:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Rationale: The acidic wash removes unreacted amine and excess base, while the basic wash removes unreacted Z-Ala-OH and HOBt.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the crude Z-Ala-Val-OMe by column chromatography on silica gel.

-

-

Saponification to Yield Z-Ala-Val-OH:

-

Dissolve the purified Z-Ala-Val-OMe in methanol.

-

Add 1N NaOH and stir at room temperature, monitoring the hydrolysis by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in water and wash with a nonpolar solvent like ether to remove any remaining non-acidic impurities.

-